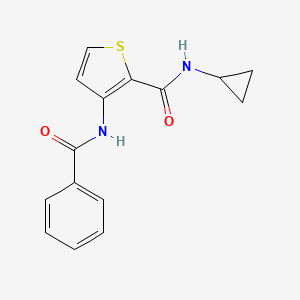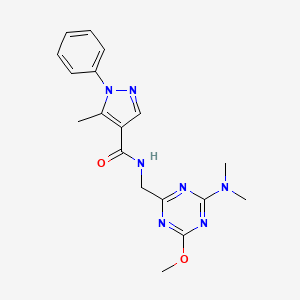![molecular formula C11H14F3NO B2540505 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol CAS No. 478050-21-4](/img/structure/B2540505.png)
1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol is a useful research compound. Its molecular formula is C11H14F3NO and its molecular weight is 233.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Derivatives
1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol and its derivatives have been explored in various synthetic studies. For example, the ammonolysis of related compounds like 2,3-epoxy-3-phenyl-1-propanol has been studied, leading to derivatives such as 1-phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).
Chemical Reactions and Mechanisms
The compound's involvement in chemical reactions, such as the radical addition of 2-propanol to trifluoroethylene, has been a subject of research. This process yields various adducts and telomers, highlighting the compound's reactivity and potential in synthetic organic chemistry (J. Fikar et al., 1996).
Oxidation Studies
Research has also delved into the oxidation of secondary alcohols like 1,1,1-trifluoro-2-propanol. These studies have examined the kinetics and mechanisms of oxidation by potassium tetraoxoferrate(VI), leading to the formation of ketones (B. Norcross et al., 1997).
Enantioselective Catalysis
The compound's derivatives have been used as chiral ligands for enantioselective catalysis. For instance, derivatives synthesized from (R)-1-phenylethylamine have been applied in the enantioselective addition of diethylzinc to benzaldehyde (M. Asami et al., 2015).
Structural Analysis and Hydrogen Bonding
Research on the structural features and hydrogen bonding in crystals of trifluoromethylated amino alcohols, including derivatives of this compound, has been conducted. These studies provide insights into the molecular interactions and structural properties of these compounds (T. Katagiri et al., 2005).
Applications in Polymerization and Chemical Synthesis
The compound and its derivatives have found applications in polymerizations and the synthesis of other complex molecules. For instance, research has explored the complexation of trifluoromethanesulphonates by their conjugate acid in chemical reactions, demonstrating the compound's utility in diverse chemical syntheses (D. Souverain et al., 1980).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-7-10(16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERBUQKWFDTHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)
![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)
![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)



![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)

